

Spectroscopic Profile of (2-Chloropyridin-3-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Chloropyridin-3-yl)acetonitrile

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This technical guide provides a comprehensive overview of the spectroscopic characteristics of **(2-Chloropyridin-3-yl)acetonitrile**, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally related molecules. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to enable researchers to characterize this compound in the laboratory.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(2-Chloropyridin-3-yl)acetonitrile** (Molecular Formula: $C_7H_5ClN_2$, Molecular Weight: 152.58 g/mol, CAS: 101012-32-2).^[1] These predictions are derived from the known spectral properties of 2-chloropyridine, acetonitrile, and related substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data (Predicted)

Solvent: $CDCl_3$, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|------------------------------------|---------------------|-------------------|---|
| ~ 8.4 | Doublet of doublets | 1H | H6 (proton on the carbon adjacent to Nitrogen) |
| ~ 7.8 | Doublet of doublets | 1H | H4 (proton on the carbon between Cl and CH ₂ CN) |
| ~ 7.3 | Doublet of doublets | 1H | H5 (proton on the carbon adjacent to H4 and H6) |
| ~ 3.8 | Singlet | 2H | -CH ₂ - (methylene protons) |

¹³C NMR (Carbon-13) NMR Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---|
| ~ 151 | C2 (carbon bearing Chlorine) |
| ~ 150 | C6 (carbon adjacent to Nitrogen) |
| ~ 140 | C4 (carbon between Cl and CH ₂ CN) |
| ~ 123 | C5 (carbon adjacent to C4 and C6) |
| ~ 120 | C3 (carbon bearing the acetonitrile group) |
| ~ 117 | -C≡N (nitrile carbon) |
| ~ 20 | -CH ₂ - (methylene carbon) |

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|------------------|--|
| ~ 2250 | Medium | C≡N stretch (nitrile) |
| ~ 1580, 1460, 1420 | Medium to Strong | C=C and C≡N stretching vibrations of the pyridine ring |
| ~ 3050 | Weak | Aromatic C-H stretch |
| ~ 2920 | Weak | Aliphatic C-H stretch (-CH ₂ -) |
| ~ 780 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |
|---------|---|
| 152/154 | [M] ⁺ , molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. |
| 117 | [M-Cl] ⁺ , loss of a chlorine atom. |
| 112 | [M-CH ₂ CN] ⁺ , loss of the acetonitrile group. |

Experimental Protocols

Synthesis of (2-Chloropyridin-3-yl)acetonitrile

A plausible synthetic route involves the reaction of (1-oxy-pyridin-3-yl)-acetonitrile with phosphoryl chloride.[\[2\]](#)

- Reaction Setup: In a well-ventilated fume hood, slowly add (1-oxy-pyridin-3-yl)acetonitrile to an excess of phosphoryl chloride with vigorous stirring.
- Heating: Gradually heat the reaction mixture to 80°C. Caution is advised as rapid heating may lead to a violent reaction.[\[2\]](#) The mixture is then refluxed for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After cooling, the excess phosphoryl chloride is carefully removed under reduced pressure. The residue is then cautiously poured into cold water.

- Neutralization and Extraction: The aqueous solution is neutralized with a saturated solution of sodium bicarbonate and then extracted multiple times with an organic solvent such as ethyl acetate.
- Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography or recrystallization.

Spectroscopic Analysis

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified **(2-Chloropyridin-3-yl)acetonitrile** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ^{13}C , a greater number of scans will be required. A spectral width of 0-200 ppm is typically used.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

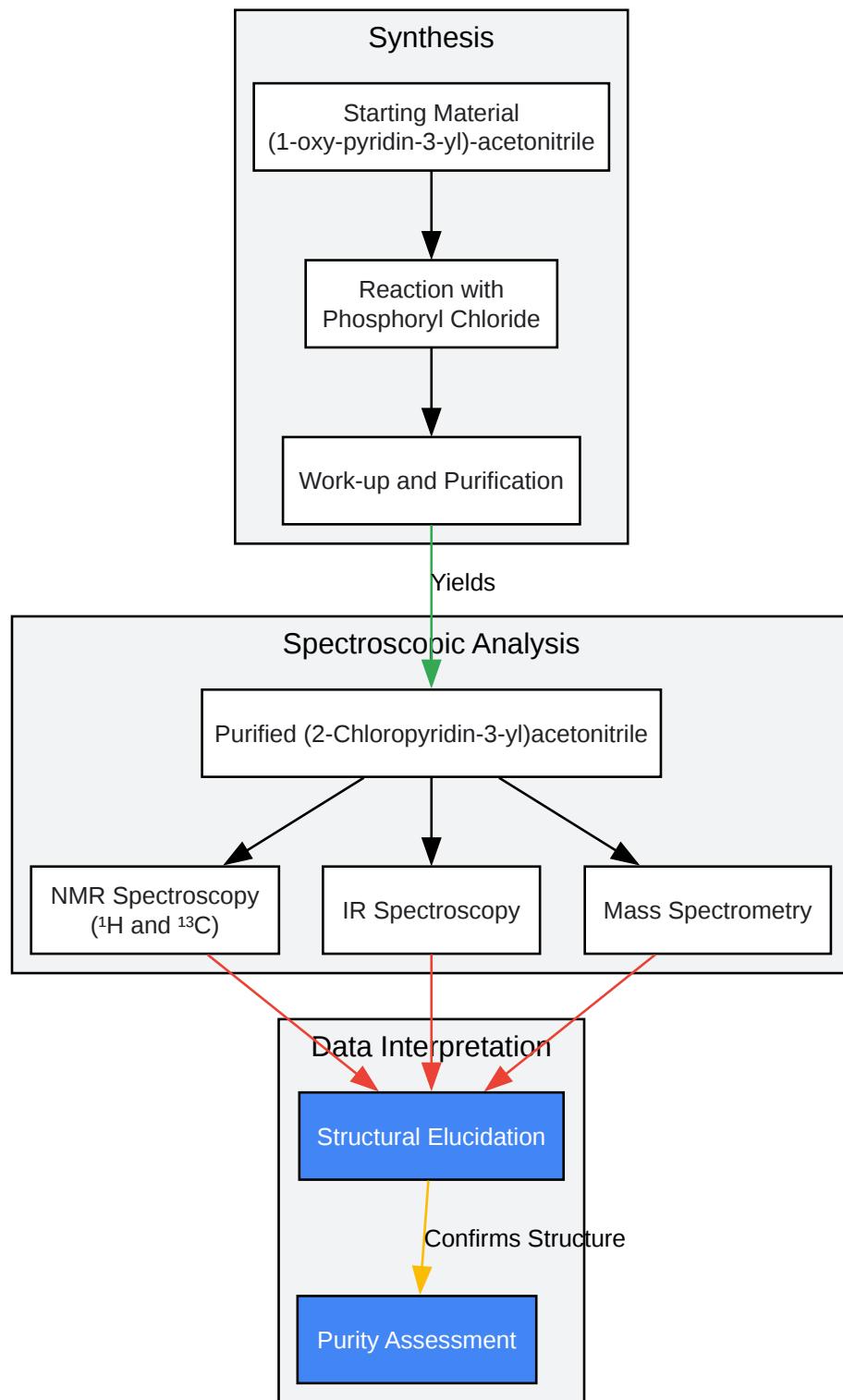
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.
- Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion peak (e.g., 50-300 m/z).

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of **(2-Chloropyridin-3-yl)acetonitrile**.

Workflow for Synthesis and Spectroscopic Analysis

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Caption: Synthesis and Spectroscopic Analysis Workflow.

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- To cite this document: BenchChem. [Spectroscopic Profile of (2-Chloropyridin-3-yl)acetonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b174756#2-chloropyridin-3-yl-acetonitrile-spectroscopic-data-nmr-ir-ms>]

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